molecular formula C13H11ClN2O2 B173988 3-(4-Anisoylamino)-2-chloropyridine CAS No. 126921-77-5

3-(4-Anisoylamino)-2-chloropyridine

Cat. No.: B173988
CAS No.: 126921-77-5
M. Wt: 262.69 g/mol
InChI Key: WRCQOSYXVUJEGY-UHFFFAOYSA-N
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Description

3-(4-Anisoylamino)-2-chloropyridine is an organic compound that belongs to the class of benzamides It features a pyridine ring substituted with a chlorine atom at the 2-position and a methoxy group attached to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Anisoylamino)-2-chloropyridine typically involves the reaction of 2-chloropyridine-3-carboxylic acid chloride with 4-methoxyaniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Anisoylamino)-2-chloropyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups.

Scientific Research Applications

3-(4-Anisoylamino)-2-chloropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Anisoylamino)-2-chloropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring and the presence of a methoxy group on the benzamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

126921-77-5

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

N-(2-chloropyridin-3-yl)-4-methoxybenzamide

InChI

InChI=1S/C13H11ClN2O2/c1-18-10-6-4-9(5-7-10)13(17)16-11-3-2-8-15-12(11)14/h2-8H,1H3,(H,16,17)

InChI Key

WRCQOSYXVUJEGY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(N=CC=C2)Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(N=CC=C2)Cl

Synonyms

3-(4-anisoylamino)-2-chloropyridine

Origin of Product

United States

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